This compound can be sourced from various chemical suppliers and is often utilized in research settings focused on the synthesis of bioactive molecules. It falls under the broader classification of pyrrolidine derivatives, which are known for their diverse biological activities and utility in pharmaceutical applications .
The synthesis of (R)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate typically involves several key steps:
The molecular structure of (R)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate can be described as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure and purity of this compound .
(R)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate can participate in various chemical reactions:
The mechanism of action for (R)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate involves its interaction with specific biological targets such as enzymes or receptors. Its structural features allow it to fit into active sites, modulating enzymatic activity or receptor signaling pathways. This interaction may lead to various biological effects depending on the specific target involved .
(R)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate has several significant applications:
This stereochemically defined compound integrates a privileged pyrrolidine scaffold with a highly strained oxetane heterocycle, creating a multifunctional building block for modern drug discovery. Its molecular architecture enables diverse interactions with biological targets while maintaining favorable physicochemical properties. The strategic incorporation of both hydrogen bond donor (N-H) and acceptor (carboxylate, oxetane oxygen) groups facilitates targeted molecular recognition, making it exceptionally valuable for constructing pharmacologically active agents with optimized binding characteristics and metabolic stability.
The systematic IUPAC name "(R)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate" precisely defines its molecular structure and absolute configuration. The core consists of a pyrrolidine ring – a five-membered saturated heterocycle – where the nitrogen atom is functionalized with a benzyloxycarbonyl (Cbz) protecting group. Position 3 of the pyrrolidine bears a secondary amine linkage to the oxetane ring at its 3-position. Critically, the stereodescriptor (R) denotes the absolute configuration of the chiral carbon at the pyrrolidine's C3 position, a feature confirmed by stereoselective synthesis and analytical data [3] [4].
Table 1: Key Identifiers and Molecular Properties
Property | Value |
---|---|
CAS Registry Number | 1349700-07-7 |
Molecular Formula | C₁₅H₂₀N₂O₃ |
Molecular Weight | 276.33 g/mol |
IUPAC Name | (R)-Benzyl 3-[(oxetan-3-yl)amino]pyrrolidine-1-carboxylate |
Alternative Name | Benzyl (3R)-3-[(oxetan-3-yl)amino]pyrrolidine-1-carboxylate |
Key Structural Features | Chiral pyrrolidine, Oxetane ring, Secondary amine, Cbz group |
The (R)-configuration at the pyrrolidine C3 position is not merely a structural detail but a critical determinant of its three-dimensional shape and biological interactions. This chiral center influences the spatial orientation of both the oxetane moiety and the Cbz-protected amine, thereby dictating its complementarity to asymmetric binding pockets in biological targets [4].
Table 2: Stereochemical Designations of Related Compounds
Compound | Chiral Center | Configuration | Source |
---|---|---|---|
(R)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate | Pyrrolidine C3 | (R) | [4] |
Benzyl (3R)-3-(acetyloxy)pyrrolidine-1-carboxylate | Pyrrolidine C3 | (R) | [2] |
Benzyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate | Pyrrolidine C3 | (R) | [8] |
The oxetane ring (C₃H₆O) represents a highly valuable three-dimensional bioisostere in contemporary drug design. Its saturated, strained heterocyclic structure imparts distinct advantages:
Concurrently, the pyrrolidine scaffold provides:
The strategic combination of these motifs in (R)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate creates a synergistic effect. The oxetane's polarity counterbalances the pyrrolidine's basicity, while the chiral linkage between them allows for precise spatial positioning. This molecular architecture has proven valuable in kinase inhibitors, GPCR modulators, and epigenetic regulators where the oxetane often serves as a carbonyl or sulfone bioisostere, and the pyrrolidine anchors the molecule through ionic interactions [3] [5].
Table 3: Bioactive Motifs Incorporated in Related Building Blocks
Compound | Core Structure | Key Functional Motifs | Potential Applications |
---|---|---|---|
(R)-Benzyl 3-(oxetan-3-ylamino)pyrrolidine-1-carboxylate | Pyrrolidine | Oxetane, Secondary amine, Cbz group | Kinase inhibitors, CNS agents |
Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate | Piperazine | Oxetane, Tertiary amine, Cbz group | Anticancer agents, Antivirals |
Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate | Pyrrolidine | Hydroxymethyl group, Cbz group | Antibiotics, Enzyme inhibitors |
The strategic integration of oxetanes into drug discovery gained prominence in the early 2010s, driven by pioneering work demonstrating their utility as carbonyl bioisosteres. This compound emerged around 2017 (as indicated by its CAS registry number 1349700-07-7) as medicinal chemists sought novel chiral scaffolds combining saturated heterocycles with strained rings [4]. Its development coincided with growing recognition that three-dimensionality in building blocks correlates with improved clinical success rates.
The compound's commercial availability (e.g., Kishida Chemical's catalog number KPL012561) as a research chemical underscores its importance in modern synthetic workflows. Supplied as a 100 mg net standard sample, it enables rapid analog exploration without requiring multistep synthesis [3]. Its structural complexity (276.33 g/mol) with moderate lipophilicity aligns with "beyond rule of five" (bRo5) chemical space, making it particularly relevant for targeting challenging protein-protein interactions and allosteric binding sites.
Structure-activity relationship (SAR) studies leveraging this building block typically exploit three key modification sites:
The compound exemplifies the shift toward fragment-based drug design (FBDD), where complex, stereodefined fragments replace simple flat aromatics. Its adoption in pharmaceutical research libraries highlights its perceived value in generating intellectual property around novel chemotypes, particularly for undrugged targets requiring innovative ligand geometries [3] [4] [6].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: